molecular formula C31H40N2O2 B10872449 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10872449
M. Wt: 472.7 g/mol
InChI Key: HLUQFNQIILJZMV-UHFFFAOYSA-N
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Description

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a dibenzo[b,e][1,4]diazepinone core with various substituents, including a tert-butylphenyl group and a hexanoyl chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexanoyl chain, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the tert-butylphenyl group.

    Reduction: Alcohol derivatives of the hexanoyl chain.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiproliferative agent. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines .

Medicine

In medicine, the compound’s structure is similar to known anxiolytics and antipsychotics, suggesting potential applications in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound can be used in the development of fluorescent chemosensors for detecting metal ions. Its luminescent properties make it suitable for applications in environmental monitoring and analytical chemistry .

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. For example, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and preventing cell division.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: An anxiolytic with a similar diazepine core.

    Diazepam: Another anxiolytic with a related structure.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.

    Pirenzepine: A muscarinic receptor antagonist with a similar scaffold.

Uniqueness

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group and the hexanoyl chain enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and industrial applications.

Biological Activity

The compound 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Core Structure : Dibenzo[1,4]diazepine framework.
  • Substituents :
    • A tert-butylphenyl group that may enhance lipophilicity and receptor binding.
    • A hexanoyl chain that could influence its pharmacokinetic properties.

The molecular formula is C24H34N2OC_{24}H_{34}N_2O, with a molecular weight of approximately 378.54 g/mol.

Biological Activity Overview

Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit a variety of biological activities including:

  • Antidepressant Effects : Some studies suggest that similar compounds may act as serotonin reuptake inhibitors.
  • Anxiolytic Properties : The structural similarities to benzodiazepines imply potential anxiolytic effects.
  • Antitumor Activity : Preliminary studies have indicated that certain derivatives can inhibit cancer cell proliferation.

Antidepressant Activity

A study conducted on a related compound demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibition of its reuptake .

Anxiolytic Potential

Another investigation focused on the anxiolytic properties of dibenzo[1,4]diazepines. The results showed that these compounds could modulate GABA_A receptors, leading to reduced anxiety-like behaviors in animal models. The specific compound was not tested directly but shares structural characteristics with those that were .

Antitumor Effects

Research published in a pharmacological journal highlighted the antitumor efficacy of dibenzo[1,4]diazepine derivatives. These compounds were shown to inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound remains to be fully elucidated but suggests potential for further investigation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
Compound AAntidepressantRodent ModelsIncreased serotonin levels; reduced symptoms
Compound BAnxiolyticBehavioral TestsModulated GABA_A receptors; reduced anxiety
Compound CAntitumorCancer Cell LinesInduced apoptosis; inhibited cell proliferation

Properties

Molecular Formula

C31H40N2O2

Molecular Weight

472.7 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H40N2O2/c1-7-8-9-14-27(35)33-25-13-11-10-12-23(25)32-24-19-31(5,6)20-26(34)28(24)29(33)21-15-17-22(18-16-21)30(2,3)4/h10-13,15-18,29,32H,7-9,14,19-20H2,1-6H3

InChI Key

HLUQFNQIILJZMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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